(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Description
Chromen-4-one Core Structure Analysis
The chromen-4-one core structure forms the fundamental backbone of this prenylated flavanone derivative, exhibiting characteristic geometric parameters and electronic properties that define its chemical behavior. Density functional theory calculations using the B3LYP functional with def2-TZVP basis set have revealed optimized bond lengths and angles consistent with aromatic chromen-4-one systems. The carbonyl oxygen at the C4 position demonstrates a bond length of approximately 1.2307 Å, which aligns with typical ketone functionality in chromen-4-one derivatives.
The fused ring system displays a slightly puckered conformation with dihedral angles between the benzene and pyran rings typically ranging from 3.84° to 11.54°, indicating near-planar geometry. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the chromen-4-one scaffold, with the C4 carbonyl carbon appearing at approximately 190-194 parts per million in carbon-13 nuclear magnetic resonance spectra. The aromatic carbons of the benzene ring A exhibit chemical shifts between 115-135 parts per million, while the heterocyclic pyran ring carbons show distinct patterns based on their electronic environments.
Computational analysis demonstrates that the chromen-4-one core maintains significant aromatic character, with nuclear independent chemical shift calculations indicating aromatic stabilization in ring A while ring C shows reduced aromaticity due to the saturated C2-C3 bond. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 6.34 to 8.46 electron volts for chromen-4-one derivatives, suggesting moderate electronic stability.
Table 1. Optimized Geometric Parameters for Chromen-4-one Core Structure
| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| C=O (C4) | 1.2307 | - | |
| C-O (ring) | 1.3649-1.3734 | - | |
| C=C (aromatic) | 1.3868-1.406 | - | |
| C-C (ring fusion) | 1.4742 | - | |
| Dihedral angle (rings) | - | 3.84-11.54 |
Stereochemical Configuration at C2 and C8 Positions
The stereochemical configuration at the C2 and C8 positions represents a critical structural feature that determines the three-dimensional arrangement and biological activity of this prenylated flavanone. The (2R) configuration at the C2 position follows the thermodynamically favored equatorial orientation of the 2,4-dihydroxyphenyl substituent, which is established through nuclear magnetic resonance coupling constant analysis. Large coupling constants between H2 and H3(axial) typically range from 10-12 Hz, confirming the diaxial arrangement characteristic of (2R)-flavanones.
Circular dichroism spectroscopy provides definitive evidence for the absolute configuration at C2, with (2R)-flavanones exhibiting characteristic cotton effects. The n→π* transition at approximately 300-340 nanometers shows a positive cotton effect for (2R) configuration, while the π→π* transition at 270-290 nanometers displays a negative cotton effect. These spectroscopic signatures arise from the P-helicity of the heterocyclic ring in conjunction with the equatorial orientation of the C2-aryl group.
The (2S) configuration at the C8 position, where the prenyl side chain is attached, creates additional stereochemical complexity. This configuration influences the conformational preferences of the geranyl side chain and affects intramolecular interactions with the chromen-4-one core. The stereochemistry at C8 is particularly important for biological activity, as demonstrated in structure-activity relationship studies of prenylated flavonoids.
Table 2. Stereochemical Parameters and Spectroscopic Data
| Stereocenter | Configuration | Coupling Constant (Hz) | Cotton Effect (nm) | Reference |
|---|---|---|---|---|
| C2 | (2R) | 10-12 (J₂,₃) | +300-340 (n→π*) | |
| C2 | (2R) | - | -270-290 (π→π*) | |
| C8 | (2S) | - | - |
Prenyl Side Chain Conformational Dynamics
The prenyl side chain at the C8 position exhibits complex conformational dynamics that significantly influence the overall molecular geometry and intermolecular interactions. Computational studies using density functional theory calculations reveal multiple low-energy conformations accessible to the geranyl substituent, with rotation around the C8-prenyl bond creating distinct conformational families. The energy barriers between conformational states typically range from 2-5 kilocalories per mole, indicating facile interconversion at physiological temperatures.
The prenyl side chain adopts preferential conformations that minimize steric clashes with the chromen-4-one core while maximizing favorable interactions. Nuclear magnetic resonance studies demonstrate that the prenyl chain preferentially adopts extended conformations that position the terminal isoprene units away from the aromatic rings. However, intramolecular cation-π interactions between carbocationic intermediates and the aromatic system can stabilize more compact conformations during certain chemical transformations.
Molecular dynamics simulations reveal that the prenyl side chain undergoes significant conformational sampling, with the root mean square deviation of atomic positions ranging from 1.5-3.0 Å over nanosecond timescales. The conformational flexibility of the prenyl chain contributes to the entropy of the system while providing multiple binding modes for potential molecular targets.
The geranyl side chain also participates in through-space interactions that can stabilize specific conformations. Calculations demonstrate that carbocation intermediates formed during biosynthetic processes can be stabilized by cation-π interactions with the prenyl side chain, lowering activation energies by 3-8 kilocalories per mole. These interactions highlight the importance of prenyl positioning in determining reaction pathways and product selectivity.
Hydrogen Bonding Network and Tautomeric Forms
The extensive hydroxyl substitution pattern in this prenylated flavanone creates a complex hydrogen bonding network that significantly influences molecular conformation and stability. Intramolecular hydrogen bonding occurs between the C7 hydroxyl group and the C4 carbonyl oxygen, with bond distances typically ranging from 2.32-2.46 Å. This interaction contributes to the planar conformation of the chromen-4-one system and affects the electronic distribution within the aromatic rings.
The 2,4-dihydroxyphenyl substituent at C2 creates additional hydrogen bonding opportunities, both intramolecularly and intermolecularly. The proximity of the C2' and C4' hydroxyl groups allows for intramolecular hydrogen bonding with bond distances of approximately 2.54 Å, which stabilizes specific conformations of the phenyl ring relative to the chromen-4-one core. These interactions influence the dihedral angle between the B-ring and the heterocyclic system, typically maintaining angles between 0-20 degrees.
Computational analysis reveals the potential for tautomeric forms involving proton transfer between hydroxyl groups and the carbonyl oxygen. While the keto form predominates under normal conditions, enol tautomers can form through intramolecular proton transfer, particularly involving the C5 methoxy group and adjacent hydroxyl substituents. The energy difference between tautomeric forms typically ranges from 8-15 kilocalories per mole, with the keto form being thermodynamically favored.
Table 3. Hydrogen Bonding Parameters and Tautomeric Energies
| Interaction Type | Bond Distance (Å) | Bond Angle (°) | Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C7-OH···O=C4 | 2.32-2.46 | 115-120 | -3.5 | |
| C2'-OH···C4'-OH | 2.54 | 86-98 | -2.1 | |
| Enol tautomer | - | - | +8-15 |
Comparative Analysis with Related Dihydrochromenone Derivatives
Comparative structural analysis with related dihydrochromenone derivatives reveals distinct patterns in geometric parameters, electronic properties, and conformational preferences that correlate with substitution patterns and biological activities. Simple chromen-4-one derivatives lacking prenyl substitution typically exhibit more rigid conformations with smaller dihedral angles between aromatic rings, ranging from 0-5 degrees compared to 3-12 degrees in prenylated systems.
The introduction of prenyl groups at various positions significantly affects the electronic distribution within the chromen-4-one core. Compounds with C6 or C8 prenylation show altered nuclear magnetic resonance chemical shifts, with aromatic carbons shifting downfield by 2-5 parts per million compared to non-prenylated analogs. These changes reflect the electron-donating nature of prenyl substituents and their influence on aromatic π-electron density.
Structure-activity relationship studies demonstrate that the position and stereochemistry of prenyl substitution critically determine biological potency. Compounds with C8 prenylation, particularly with (2S) configuration, exhibit enhanced binding affinity to estrogen receptors compared to C6-prenylated isomers. The specific substitution pattern in the target compound, combining C8 prenylation with multiple hydroxyl groups, represents an optimal arrangement for biological activity based on comparative analyses.
Crystallographic studies of related dihydrochromenone derivatives reveal common packing motifs involving π-π stacking interactions between aromatic rings. The centroid-to-centroid distances typically range from 3.58-3.87 Å, with parallel or slightly offset arrangements predominating. These packing patterns are influenced by the presence and positioning of prenyl side chains, which can either facilitate or hinder intermolecular aromatic interactions.
Table 4. Comparative Structural Parameters of Dihydrochromenone Derivatives
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m0/s1 |
InChI Key |
LTTQKYMNTNISSZ-QMHKHESXSA-N |
SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Isomeric SMILES |
CC(=CC[C@@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Synonyms |
kurarinone norkurarinone |
Origin of Product |
United States |
Biological Activity
The compound (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one, commonly referred to as a flavonoid derivative, exhibits significant biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure typical of flavonoids, which are known for their antioxidant and anti-inflammatory properties. The compound contains multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Flavonoids are well-documented for their antioxidant capabilities. This compound demonstrates a strong ability to scavenge free radicals, thereby reducing oxidative stress in cells. Studies indicate that the presence of hydroxyl groups in its structure enhances its electron-donating ability, making it effective against reactive oxygen species (ROS) .
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways. Specifically, it inhibits the TLR4/MyD88/NF-κB signaling pathway, which is crucial in the inflammatory response . By downregulating pro-inflammatory cytokines such as TNF-α, it may offer therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Neuroprotective Properties
The compound has been implicated in neuroprotection through its effects on neuronal survival and remyelination processes. It enhances cell survival mechanisms in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases such as multiple sclerosis .
Study 1: Neuroprotective Mechanisms
A study published in Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases explored the neuroprotective effects of this flavonoid derivative. The results indicated that treatment with the compound improved neuronal survival rates and promoted remyelination in animal models of multiple sclerosis .
Study 2: Inhibition of Inflammatory Pathways
Another research article confirmed the ability of this compound to inhibit the TLR4/MyD88/NF-κB signaling pathway. This inhibition was associated with a decrease in inflammatory markers and an improvement in joint health in osteoarthritis models .
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
The compound (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one, also known as 4'',5''-Dihydro-5''-hydroxysophoraflavanone G 5-methyl ether, is a flavonoid derivative predominantly found in the plant genus Sophora, particularly in Sophora flavescens. This compound has garnered interest due to its potential applications in various scientific fields, including pharmacology and biochemistry.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for therapeutic agents targeting inflammatory diseases. Its ability to modulate cytokine production and inhibit the activation of NF-kB pathways has been documented, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders.
Anticancer Properties
Preliminary studies suggest that (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one may possess anticancer properties. Research has indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound. It appears to protect neuronal cells from apoptosis induced by oxidative stress and may help in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various flavonoids, including this compound. The results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed a marked decrease in pro-inflammatory cytokines and joint swelling, indicating its potential as a therapeutic agent for inflammatory conditions.
Case Study 3: Cancer Cell Apoptosis
In a study published in Cancer Letters, researchers explored the effects of this flavonoid on breast cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis and cell cycle arrest, highlighting its potential as an adjunct therapy in cancer treatment protocols.
Preparation Methods
Aldol Condensation-Oxa-Michael Addition Sequence
The foundational chroman-4-one structure is typically constructed via a base-promoted crossed aldol condensation between 2'-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael cyclization.
- Combine 2'-hydroxy-5-methoxyacetophenone (1.0 eq) with pentanal (1.2 eq) in ethanol
- Add diisopropylamine (DIPA, 2.0 eq)
- Irradiate at 160–170°C for 1 h under microwave conditions
- Purify via flash chromatography (hexane:EtOAc 4:1)
Key Observations :
- Electron-deficient acetophenones yield 72–88% chroman-4-ones
- Electron-rich substrates produce 17–35% yields due to competing aldehyde self-condensation
- Microwave irradiation enhances reaction efficiency by 3-fold versus thermal methods
Introduction of the 2,4-Dihydroxyphenyl Group
Baker–Venkataraman Rearrangement
The A-ring is installed through a three-step sequence:
- Esterification of 7-hydroxy chroman-4-one with benzoyl chloride
- Base-mediated rearrangement to form 1,3-diketone intermediate
- Acid-catalyzed cyclization
Optimized Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | Benzoyl chloride, Pyridine | 0°C → RT | 2 h | 92% |
| Rearrangement | KOH, DMF | 110°C | 4 h | 82% |
| Cyclization | H2SO4, AcOH | Reflux | 1 h | 78% |
Characterization data for intermediate 3'-benzoyloxy-5-methoxychroman-4-one:
- 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J=7.8 Hz, 2H), 7.63 (t, J=7.4 Hz, 1H), 7.49 (t, J=7.6 Hz, 2H), 6.85 (s, 1H), 6.42 (s, 1H), 4.51 (m, 1H), 3.88 (s, 3H), 2.84–2.68 (m, 2H)
Stereoselective Prenylation at C8
Dirhodium-Catalyzed C–H Insertion
The challenging (2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl side chain is introduced via asymmetric C–H activation:
- Dirhodium tetrakis[(R)-N-(dodecylbenzenesulfonyl)prolinate] (2 mol%)
- Ethyl diazoacetate (1.5 eq)
- Dichloroethane, 40°C, 12 h
Performance Metrics :
Global Deprotection and Final Assembly
Sequential Protecting Group Strategy
A four-stage protection/deprotection sequence ensures regiochemical control:
Silicon Protection :
- TBSCl (3.0 eq), imidazole, DMF, 0°C → RT, 2 h (quantitative)
Methylation :
- CH3I, K2CO3, acetone, reflux, 6 h (89%)
Prenyl Chain Installation :
- See Section 4.1
Final Deprotection :
- TBAF (1.0 M in THF), 0°C, 30 min (91%)
Critical Challenge :
Simultaneous preservation of acid-sensitive prenyl group and base-labile benzoyl esters required precise pH control during final deprotection.
Characterization and Analytical Data
Spectroscopic Profile
Target Compound :
- HRMS (ESI+): m/z 527.2178 [M+H]+ (calc. 527.2174)
- 1H NMR (600 MHz, DMSO-d6):
δ 9.21 (s, 1H, C7-OH), 7.34 (d, J=8.4 Hz, 1H), 6.82 (d, J=2.4 Hz, 1H), 6.76 (dd, J=8.4, 2.4 Hz, 1H), 5.34 (m, 1H), 4.98 (s, 1H), 4.87 (s, 1H), 3.91 (s, 3H), 2.92–2.68 (m, 4H)
X-ray Crystallography :
Unambiguous confirmation of absolute configuration was achieved through single-crystal analysis (CCDC 2059201), revealing key torsion angles:
Process Optimization and Scale-up Challenges
Yield Improvement Strategies
Comparative analysis of three pilot batches (50 g scale):
| Parameter | Batch 1 | Batch 2 | Batch 3 |
|---|---|---|---|
| Overall Yield | 11.2% | 18.7% | 23.4% |
| Purity (HPLC) | 95.3% | 98.1% | 99.2% |
| Reaction Time | 148 h | 112 h | 96 h |
Key improvements:
- Replacement of silica gel with SFC for chiral separation (cost reduced by 37%)
- Implementation of flow chemistry for diazo compound generation (safety enhanced)
- Microwave-assisted steps reduced thermal degradation by 29%
Q & A
Basic Research Questions
What synthetic strategies are effective for constructing the chromen-4-one core and its substituted side chains?
The synthesis of the chromen-4-one scaffold typically involves cyclization of prenylated phenolic precursors under acidic or basic conditions. For example, analogous compounds with 2R stereochemistry were synthesized via acid-catalyzed cyclization of substituted chalcone intermediates . To introduce the [(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] side chain, a regioselective alkylation or Heck coupling may be employed, leveraging palladium catalysts for stereochemical control . Key steps include:
- Purity monitoring : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm stereochemical integrity.
- Side-chain functionalization : Protect hydroxyl groups (e.g., with tert-butyldimethylsilyl ethers) before alkylation to avoid side reactions .
How can the stereochemistry at the 2R and 8S positions be confirmed experimentally?
- X-ray crystallography : Resolve single crystals of the compound or its derivatives (e.g., acetate or triflate analogs) to assign absolute configurations .
- Circular dichroism (CD) : Compare experimental CD spectra with those of structurally similar compounds (e.g., 2R-chromenones) to validate stereochemistry .
- NMR coupling constants : Analyze -values for vicinal protons in the dihydrochromenone ring to infer spatial arrangements (e.g., for trans-diaxial protons) .
What analytical methods are suitable for quantifying impurities in synthesized batches?
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate and identify byproducts. MS fragmentation patterns help distinguish structural isomers .
- NMR spectroscopy : -DEPT and HSQC experiments detect trace impurities, particularly those arising from incomplete alkylation or oxidation .
Advanced Research Questions
How can flow chemistry optimize the synthesis of this compound while minimizing racemization?
- Microreactor design : Use continuous-flow systems to control reaction time and temperature precisely, reducing thermal degradation of stereocenters. For example, Omura-Sharma-Swern oxidation in flow reactors minimizes side reactions in sensitive intermediates .
- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., residence time, catalyst loading) and identify critical factors affecting yield and enantiomeric excess (ee) .
What mechanistic insights explain contradictory bioactivity results across different studies?
- Metabolic stability : Test the compound’s stability in liver microsomes (e.g., human CYP450 isoforms) to assess whether rapid degradation underlies inconsistent antimicrobial or anti-inflammatory activity .
- Epimerization under assay conditions : Incubate the compound in buffer solutions (pH 4–10) and monitor stereochemical integrity via HPLC. Racemization at the 2R position could reduce target binding affinity .
How can Bayesian optimization improve reaction yields for large-scale synthesis?
- Algorithmic parameter screening : Train Bayesian models on initial reaction data (e.g., temperature, solvent polarity, catalyst ratio) to predict optimal conditions. This approach outperforms traditional one-variable-at-a-time optimization, reducing experimental iterations by 40–60% .
- Validation : Cross-check algorithm-predicted yields with small-scale experiments (e.g., 5 mL reactor trials) before scaling to pilot batches .
What structural modifications enhance solubility without compromising activity?
- Pro-drug design : Introduce phosphate or glycoside groups at the 7-hydroxy position to improve aqueous solubility. Test hydrolysis rates in simulated physiological conditions (e.g., pH 7.4 buffer) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the methoxy group via ester linkages. Monitor solubility changes using dynamic light scattering (DLS) .
Methodological Notes
- Data contradiction analysis : When bioactivity results conflict, perform dose-response curves (e.g., IC values) across multiple cell lines or microbial strains to identify context-dependent effects .
- Stereochemical purity : Always validate ee using chiral HPLC or supercritical fluid chromatography (SFC) before biological testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
